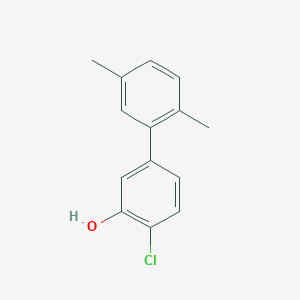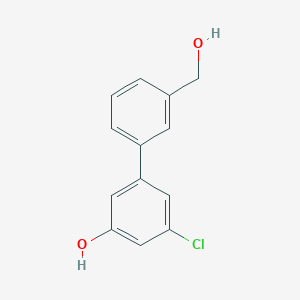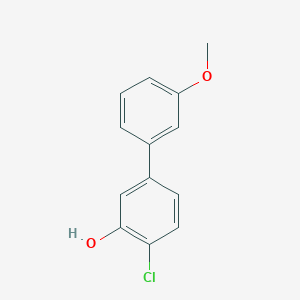
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% (2C5FMP) is a phenol compound with a wide range of applications in both scientific research and industrial applications. It is a pale yellow crystalline solid, with a melting point of 43-45 °C and a boiling point of 139-141 °C. It is soluble in water, ethanol and methanol. 2C5FMP is used as a reagent in organic synthesis and as a starting material for various fine chemicals.
Mecanismo De Acción
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is a phenol compound, and its mechanism of action is similar to that of other phenols. It acts as an acid, donating a proton to a nucleophile, resulting in the formation of a covalent bond between the two molecules. It is also a Lewis acid, which can accept electrons from a Lewis base, resulting in the formation of a covalent bond.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Its antioxidant activity has been studied and it has been found to reduce oxidative stress in cells. It also has been found to have anti-inflammatory activity, and to have an inhibitory effect on the growth of some cancer cells. In addition, it has been found to have a protective effect against some types of DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% is a relatively inexpensive and widely available reagent, making it an attractive choice for laboratory experiments. Its reactivity and solubility make it easy to use in a variety of reactions. However, it is important to note that it is a strong acid, and should be handled with caution.
Direcciones Futuras
Given its wide range of applications, there are a number of potential future directions for the use of 2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95%. These include further research into its antioxidant and anti-inflammatory activities, as well as its potential use in the synthesis of more complex organic compounds. In addition, further research into its mechanism of action could lead to the development of new and improved catalysts for specific reactions. Finally, its use as a reagent for the synthesis of pharmaceuticals and other fine chemicals could be explored, as well as its potential use in the synthesis of polymers and other materials.
Métodos De Síntesis
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized by three different methods. The first method involves the reaction of 2-chloro-5-fluorophenol with a Grignard reagent. The second method involves the reaction of 2-chloro-5-fluorophenol with a N-chlorosuccinimide in the presence of an aqueous base. The third method involves the reaction of 2-chloro-5-fluorophenol with an alkyl halide in the presence of a base.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, and the synthesis of fragrances. It has also been used in the synthesis of organic compounds, such as amines, esters, and nitriles. In addition, it has been used as a catalyst in the hydrogenation of alkenes, and as a reagent in the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
2-chloro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-5-12(15)10(6-8)9-3-4-11(14)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQONJCOIGWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685893 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261919-51-0 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














